molecular formula C9H19N3O B040789 N-tert-butylpiperazine-2-carboxamide CAS No. 121885-09-4

N-tert-butylpiperazine-2-carboxamide

Cat. No.: B040789
CAS No.: 121885-09-4
M. Wt: 185.27 g/mol
InChI Key: OEZDMLLCIUSINT-UHFFFAOYSA-N
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Description

N-tert-butylpiperazine-2-carboxamide: is a chemical compound with the molecular formula C9H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group attached to the nitrogen atom in the piperazine ring provides steric hindrance, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butylpiperazine-2-carboxamide typically involves the reaction of piperazine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperazine} + \text{tert-Butyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around room temperature to slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-tert-butylpiperazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alkoxides; reactions may require catalysts or elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-butylpiperazine-2-carboxylic acid, while reduction may produce N-tert-butylpiperazine.

Scientific Research Applications

N-tert-butylpiperazine-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-tert-butylpiperazine-2-carboxamide can be compared with other similar compounds, such as:

    N-methylpiperazine-2-carboxamide: Similar structure but with a methyl group instead of a tert-butyl group.

    N-ethylpiperazine-2-carboxamide: Contains an ethyl group instead of a tert-butyl group.

    N-isopropylpiperazine-2-carboxamide: Features an isopropyl group in place of the tert-butyl group.

Uniqueness: The presence of the tert-butyl group in this compound provides unique steric and electronic properties that can influence its reactivity and interactions. This makes it distinct from other similar compounds and can result in different biological and chemical behaviors.

Properties

IUPAC Name

N-tert-butylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZDMLLCIUSINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451673
Record name N-tert-Butylpiperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121885-09-4
Record name N-(1,1-Dimethylethyl)-2-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121885-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butylpiperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a reaction vessel were charged 343 g of water and 389 g (5.25 moles) of tert-butyl alcohol and then 219.5 g (1.05 moles) of 2-cyanopiperazine sulfate was dissolved in the mixture with stirring while keeping the temperature below 25° C. Then, while keeping the temperature at 25° C., to the solution was added dropwise 1372 g (8.4 moles) of an aqueous 80% sulfuric acid solution and further, the temperature of the mixture was kept at 40° C. for 3 hours to complete the reaction. Then, after cooling the reaction liquid to 25° C., 2700 g of tetrahydrofuran was added to the reaction liquid and the mixture was kept at a temperature of 0° C. for 3 hours. Precipitates were collected by filtration, dried, 241 g of the precipitates thus obtained was dissolved in 480 g of water and the solution was neutralized with an aqueous solution of 25% sodium hydroxide until pH thereof became 13. The solution was extracted thrice with one liter of chloroform, the extracts were combined with one another and chloroform was removed from the mixed extract under reduced pressure to provide 142 g (yield 73%) of N-tert-butyl-2-piperazine carboxamide.
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2-cyanopiperazine sulfate
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219.5 g
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480 g
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389 g
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343 g
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2700 g
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Synthesis routes and methods III

Procedure details

In 1029 g (8.40 moles) of an aqueous 80% sulfuric acid was dissolved 219.5 g (1.05 mole) of 2-cyanopiperazine sulfate with stirring while keeping the temperature below 40° C. Then, while maintaining the temperature of from 9° C. to 15° C., to the solution was added dropwise 187 g (2.52 moles) of tert-butyl alcohol over a period of 3 hours and further, the mixture was kept at the same temperature for 2.5 hours to complete the reaction. Then, after adding 3 liters of water to the reaction liquid thus obtained, the mixture was neutralized with an aqueous solution of 25% sodium hydroxide until pH thereof became 10. Then, the reaction liquid was extracted twice with one liter of chloroform, the extracts were combined with each other, and chloroform was removed from the mixed extract under reduced pressure to provide 106.8 g (yield 55%) of N-tert-butyl-2-piperazine carboxamide having a melting point of from 151° C. to 152° C.
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187 g
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3 L
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2-cyanopiperazine sulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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